molecular formula C10H9F2N B7974517 (3,5-Dimethylphenyl)(difluoro)acetonitrile

(3,5-Dimethylphenyl)(difluoro)acetonitrile

Cat. No.: B7974517
M. Wt: 181.18 g/mol
InChI Key: DVKREDCWNXSHIU-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)(difluoro)acetonitrile is an organic compound with the molecular formula C10H9F2N It is characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and a difluoroacetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylphenyl)(difluoro)acetonitrile typically involves the reaction of 3,5-dimethylbenzyl chloride with difluoroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylphenyl)(difluoro)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroacetonitrile group, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 3,5-Dimethylbenzoic acid.

    Reduction: 3,5-Dimethylphenylamine.

    Substitution: Various substituted acetonitriles depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Mechanisms

Chemical Structure : The compound consists of a phenyl ring with two methyl groups at the 3 and 5 positions and a difluoroacetonitrile group. This configuration enhances its lipophilicity and potential interactions with biological targets.

Mechanism of Action : The difluoroacetonitrile group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The methyl groups on the phenyl ring enhance binding affinity and specificity, making it an effective candidate for biological studies.

Scientific Research Applications

  • Chemistry :
    • Synthesis Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
    • Reactivity : The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, leading to the formation of diverse products like carboxylic acids and amines.
  • Biology :
    • Enzyme Inhibition : Studies indicate that (3,5-Dimethylphenyl)(difluoro)acetonitrile can inhibit specific enzymes through covalent modification. This property is crucial for developing targeted therapies in medicinal chemistry.
    • Receptor Modulation : Its ability to modulate receptor activity may influence signaling pathways in cells, making it relevant for pharmacological research .
  • Industry :
    • Specialty Chemicals : The compound is utilized in producing specialty chemicals and materials with specific properties tailored for industrial applications.

In Vitro Studies

  • A study evaluating the cytotoxicity of acetonitrile derivatives revealed that this compound exhibited significant growth inhibition in cancer cell lines such as HT-29 and Jurkat cells. The IC50 values were lower than those for standard chemotherapeutic agents like doxorubicin, indicating potential for development as an anticancer drug.

Mechanistic Insights

  • Covalent Bond Formation : The difluoroacetonitrile moiety reacts with nucleophilic residues in enzymes, enhancing selectivity towards certain enzyme classes due to the presence of methyl substituents .
  • Anticancer Properties : Recent studies have shown promising anticancer activity associated with this compound, suggesting that structural modifications can enhance cytotoxic effects against various cancer cell lines.

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenyl)(difluoro)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The difluoroacetonitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The phenyl ring and methyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylphenylacetonitrile: Lacks the difluoro substitution, resulting in different reactivity and applications.

    2,4-Dimethylphenylacetonitrile: Positional isomer with different chemical properties and biological activities.

    3,5-Dimethylphenylacetone: Contains a ketone group instead of a nitrile, leading to different reactivity and uses.

Uniqueness

(3,5-Dimethylphenyl)(difluoro)acetonitrile is unique due to the presence of both methyl and difluoroacetonitrile groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

(3,5-Dimethylphenyl)(difluoro)acetonitrile is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a difluoroacetonitrile moiety attached to a 3,5-dimethylphenyl group. This structure contributes to its unique chemical properties, including its ability to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity and may increase binding affinity to certain proteins or enzymes, making it a valuable candidate for biological studies.

The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and receptors. The difluoroacetonitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The phenyl ring and methyl groups enhance the compound's binding affinity and specificity for these targets.

Key Interactions

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes through covalent modification.
  • Receptor Modulation : It can modulate receptor activity, potentially influencing signaling pathways in cells.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of methyl substitutions on the phenyl ring is crucial for enhancing cytotoxic activity .

Case Studies

  • In Vitro Studies :
    • A study evaluating the cytotoxicity of various acetonitrile derivatives found that this compound exhibited significant growth inhibition in cancer cell lines such as HT-29 and Jurkat cells.
    • The IC50 values for these cell lines were found to be lower than those for standard chemotherapeutic agents like doxorubicin, indicating a potential for development as an anticancer drug .
  • Mechanistic Insights :
    • Molecular dynamics simulations have revealed that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting that structural modifications could further enhance its bioactivity .

Enzyme Inhibition Studies

The compound has been explored for its potential as an enzyme inhibitor. Its mechanism involves:

  • Covalent Bond Formation : The difluoroacetonitrile moiety reacts with nucleophilic residues in enzymes.
  • Selectivity : The presence of the 3,5-dimethyl substituents increases selectivity towards certain enzyme classes .

Applications in Research

This compound serves as an important intermediate in organic synthesis and has applications in:

  • Pharmaceutical Development : Used in synthesizing biologically active compounds.
  • Agrochemicals : Its derivatives are explored for pest control applications due to their bioactivity.

Biological Activity Summary

Activity TypeCell LineIC50 (µM)Reference
AnticancerHT-29< 10
AnticancerJurkat< 15
Enzyme InhibitionVarious EnzymesVaries

Structure-Activity Relationship Insights

Compound FeatureEffect on Activity
Methyl SubstituentsIncreased cytotoxicity
Difluoro GroupEnhanced binding affinity
Phenyl RingCritical for hydrophobic interactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3,5-dimethylphenyl)(difluoro)acetonitrile with high yield and purity?

Methodological Answer: The synthesis of this compound can be approached by adapting protocols for structurally similar compounds. For fluorinated phenylacetonitriles, a common method involves halogenation using reagents like boron trifluoride (BF₃) under inert conditions (30–50°C) . To introduce the 3,5-dimethylphenyl group, Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) using pre-functionalized aryl halides could be employed. For example, starting with 3,5-dimethylphenylboronic acid and a difluoroacetonitrile precursor may enable Pd-catalyzed coupling. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (using acetonitrile or methanol) is critical to achieve >95% purity. Reaction monitoring by TLC and NMR (¹⁹F and ¹H) ensures intermediate validation .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H NMR to resolve methyl protons (δ ~2.3 ppm) and aromatic protons (δ ~6.8–7.2 ppm); ¹⁹F NMR for fluorine environments (δ ~-110 to -120 ppm).
  • HPLC : Reverse-phase chromatography (C18 column) with acetonitrile/water mobile phases can assess purity. For chiral analogs, amylose tris(3,5-dimethylphenyl carbamate) columns provide enantiomeric resolution (e.g., Rs >2.0) .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS confirms molecular ion peaks (expected m/z ~207 for C₁₀H₉F₂N).
  • X-ray Crystallography : Resolves substituent spatial arrangements, particularly steric effects from methyl groups .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine atoms and electron-donating methyl groups influence the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer: The fluorine atoms enhance electrophilicity at the nitrile carbon, facilitating nucleophilic attack (e.g., by amines or Grignard reagents), while the methyl groups sterically hinder ortho/para positions, directing reactivity to meta sites. Computational studies (DFT) can model charge distribution: fluorine’s -I effect increases nitrile polarization, whereas methyl groups (+I effect) stabilize intermediates. Experimentally, compare reaction rates with analogs (e.g., 3,5-difluorophenylacetonitrile) to isolate substituent effects. Kinetic assays under controlled conditions (e.g., LiAlH₄ reduction) quantify rate differences .

Q. How can computational methods predict the regioselectivity of substitution reactions in this compound derivatives?

Methodological Answer: Retrosynthetic AI tools (e.g., Template_relevance Reaxys) leverage reaction databases to identify feasible pathways. For substitution reactions (e.g., SNAr), molecular docking or DFT calculations predict regioselectivity by analyzing transition-state energies. For example, meta-substitution may dominate due to methyl group steric hindrance, while fluorine directs electrophiles to less hindered positions. Validate predictions with isotopic labeling (¹³C/¹⁹F) and LC-MS/MS fragmentation patterns .

Q. What strategies resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

Methodological Answer: Contradictions often arise from overlapping NMR signals or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves coupling between aromatic protons and adjacent substituents.
  • Variable Temperature NMR : Reduces signal broadening caused by methyl group rotation.
  • Synchrotron XRD : Resolves ambiguous crystal structures, particularly for polymorphic forms.
  • Cross-Validation with Computational Models : Compare experimental ¹⁹F shifts with DFT-predicted values (error margin <5 ppm). Discrepancies may indicate solvent effects or hydrogen bonding .

Q. How does the stability of this compound under varying pH and temperature conditions impact its utility in long-term studies?

Methodological Answer: Stability assays should include:

  • Accelerated Degradation Studies : Expose the compound to extremes (pH 2–12, 40–80°C) and monitor via HPLC. Nitrile hydrolysis to carboxylic acids is pH-dependent (faster in basic conditions).
  • Long-Term Storage : Assess degradation in solvents (e.g., DMSO, acetonitrile) at -20°C vs. 4°C. LC-MS identifies degradation products (e.g., amides or ketones).
  • Light Sensitivity : UV-Vis spectroscopy detects photooxidation (λmax ~270 nm). Use amber vials for light-sensitive samples .

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-2,2-difluoroacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N/c1-7-3-8(2)5-9(4-7)10(11,12)6-13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKREDCWNXSHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C#N)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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